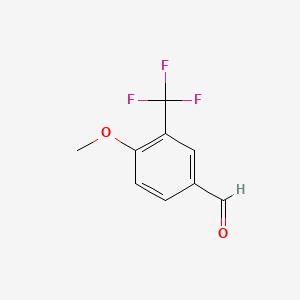

4-Methoxy-3-(trifluoromethyl)benzaldehyde

Descripción

Contextualization of Fluorinated Aromatic Aldehydes in Organic Synthesis

The introduction of fluorine into aromatic aldehydes has a profound impact on their chemical behavior and the biological activity of the molecules synthesized from them. The trifluoromethyl group (-CF₃), in particular, is a key player in medicinal chemistry and materials science due to its high electronegativity, metabolic stability, and lipophilicity. beilstein-journals.org These properties can enhance the binding affinity of a drug to its target, improve its absorption and distribution in the body, and increase its resistance to metabolic degradation.

Fluorinated aromatic aldehydes are crucial starting materials for the synthesis of a wide range of bioactive heterocycles. rsc.org The aldehyde functional group serves as a versatile handle for various chemical transformations, including condensations, oxidations, and reductions, allowing for the construction of complex molecular frameworks. The trifluoromethyl substituent, with its strong electron-withdrawing nature, enhances the electrophilicity of the aldehyde's carbonyl carbon, often facilitating reactions. wikipedia.org

Historical Development and Emerging Research Trends Pertaining to 4-Methoxy-3-(trifluoromethyl)benzaldehyde

The historical development of this compound is intrinsically linked to the broader evolution of organofluorine chemistry. The synthesis of aromatic trifluoromethyl compounds has historically been a challenge, with early methods often requiring harsh reaction conditions. google.com The development of more sophisticated trifluoromethylating reagents and protocols has paved the way for the synthesis of a diverse array of trifluoromethylated aromatic compounds, including benzaldehydes. researchgate.net

Emerging research trends highlight the utility of this compound as a precursor to complex molecular structures with potential therapeutic applications. A notable area of application is in the synthesis of heterocyclic compounds. For instance, it has been utilized in the synthesis of novel 3,4-dihydronaphthalen-1(2H)-ones via Claisen–Schmidt condensation reactions. These compounds are being explored for their potential as anti-neuroinflammatory drugs.

Another significant application lies in the synthesis of quinazoline (B50416) derivatives. Quinazolines are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer properties. Research has demonstrated the use of this compound in the preparation of substituted quinazolines, showcasing its role in the development of potential new therapeutic agents.

The following table summarizes some of the key applications and research findings related to this compound:

| Application Area | Synthetic Transformation | Resulting Compound Class | Potential Therapeutic Area |

| Medicinal Chemistry | Claisen–Schmidt Condensation | 3,4-dihydronaphthalen-1(2H)-ones | Anti-inflammatory |

| Medicinal Chemistry | Multi-step synthesis involving substitution and reduction | Quinazoline derivatives | Anticancer |

| Organic Synthesis | Precursor for heterocyclic synthesis | Various heterocyclic compounds | Diverse therapeutic applications |

The ongoing exploration of new synthetic methodologies and the continued interest in fluorinated molecules suggest that the importance of this compound in chemical research will continue to grow. Its unique combination of functional groups provides a gateway to novel molecular architectures with potentially valuable biological and material properties.

Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZQFCFPWAFMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379501 | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50823-87-5 | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50823-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 50823-87-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Chemical Synthesis of 4 Methoxy 3 Trifluoromethyl Benzaldehyde

Catalytic Strategies in the Preparation of 4-Methoxy-3-(trifluoromethyl)benzaldehyde

The synthesis of this compound can be approached through various catalytic methods designed to enhance efficiency, selectivity, and sustainability. These strategies often focus on the direct introduction of the trifluoromethyl or formyl group onto a pre-functionalized aromatic ring or the modification of existing substituents.

Transition Metal-Mediated Transformations

Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are pivotal in the synthesis of substituted aromatic compounds. While specific literature on the direct transition metal-catalyzed synthesis of this compound is not abundant, analogous transformations provide a clear blueprint for potential synthetic routes.

One plausible approach involves the trifluoromethylation of a suitable precursor, such as 4-methoxybenzaldehyde (B44291) or a protected derivative. Palladium, copper, and nickel complexes are well-known to catalyze such reactions. For instance, a palladium-catalyzed cross-coupling reaction could be envisioned between a halogenated precursor, like 3-bromo-4-methoxybenzaldehyde, and a trifluoromethylating agent.

Another strategy could involve the formylation of a trifluoromethylated precursor, such as 1-methoxy-2-(trifluoromethyl)benzene. Transition metal-catalyzed carbonylation reactions, often employing carbon monoxide or a surrogate, can introduce the aldehyde functionality.

A key challenge in these transformations is achieving the desired regioselectivity, particularly when multiple positions on the aromatic ring are available for functionalization. The directing effects of the existing methoxy (B1213986) and trifluoromethyl groups play a crucial role in determining the outcome of the reaction.

Table 1: Examples of Transition Metal-Catalyzed Reactions for the Synthesis of Substituted Benzaldehydes

| Catalyst | Precursor | Reagent | Product | Yield (%) |

| Pd(OAc)2/XPhos | 3-Bromo-4-methoxybenzaldehyde | (CF3)3SiMe3 / KF | This compound | (Predicted) |

| CuI | 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene | CO, H2, Pd(PPh3)4 | This compound | (Predicted) |

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis, often offering milder reaction conditions and unique selectivities.

Organocatalysis: While direct organocatalytic methods for the synthesis of this compound are not well-documented, organocatalysts could be employed in the synthesis of key precursors. For example, chiral organocatalysts can be used to introduce stereocenters in side chains that are later converted to the aldehyde and trifluoromethyl groups. However, for the synthesis of the achiral target molecule, the primary application of organocatalysis would likely be in the efficient construction of the substituted benzene (B151609) ring from acyclic precursors.

Biocatalysis: Biocatalytic approaches, utilizing enzymes to carry out specific chemical transformations, offer a highly selective and environmentally benign route to aldehyde synthesis. Enzymes such as monoamine oxidases, alcohol dehydrogenases, and certain oxidoreductases can be used to convert corresponding amine or alcohol precursors into the desired aldehyde. For instance, 4-methoxy-3-(trifluoromethyl)benzyl (B14795321) alcohol could be oxidized to this compound using an alcohol dehydrogenase with high specificity, avoiding over-oxidation to the carboxylic acid. This method operates under mild aqueous conditions and can be highly efficient.

Table 2: Potential Biocatalytic Synthesis of this compound

| Enzyme | Precursor | Product | Conditions |

| Alcohol Dehydrogenase | 4-Methoxy-3-(trifluoromethyl)benzyl alcohol | This compound | Aqueous buffer, room temperature |

| Monoamine Oxidase | 4-Methoxy-3-(trifluoromethyl)benzylamine | This compound | Aqueous buffer, room temperature |

Stereoselective Synthesis and Enantiomeric Enrichment Techniques

The compound this compound is an achiral molecule, as it does not possess any stereocenters and is superimposable on its mirror image. Therefore, the concepts of stereoselective synthesis and enantiomeric enrichment are not applicable to the synthesis of this particular compound.

Multi-Component and Cascade Reaction Pathways Utilizing this compound Precursors

Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials, thereby reducing waste and improving atom economy.

While no specific multi-component or cascade reactions for the direct synthesis of this compound have been reported, it is conceivable to design such a pathway. For instance, a three-component reaction could potentially assemble the substituted aromatic ring from simpler, acyclic precursors. Such a reaction might involve a Michael acceptor, a C-H acid, and a suitable trifluoromethylated building block, followed by a cyclization and aromatization sequence.

More practically, precursors to this compound could be synthesized via cascade reactions. For example, a cascade reaction could be initiated by a Michael addition, followed by an intramolecular aldol (B89426) condensation and subsequent dehydration to form a substituted cyclohexenone, which could then be aromatized and further functionalized to yield the target molecule.

Sustainable Synthesis Protocols for this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. Sustainable synthesis protocols for this compound would focus on the use of renewable starting materials, energy-efficient processes, and the avoidance of hazardous reagents and solvents.

One approach to a more sustainable synthesis would be the use of biocatalysis, as discussed in section 2.1.2. The use of enzymes in aqueous media at ambient temperature significantly reduces the environmental footprint of the synthesis.

Another green chemistry approach involves the use of alternative energy sources, such as microwave irradiation or mechanochemistry, to accelerate reaction rates and reduce energy consumption. For example, a microwave-assisted formylation or trifluoromethylation reaction could potentially be developed.

Furthermore, the development of catalytic systems that can operate in greener solvents, such as water or supercritical carbon dioxide, would contribute to a more sustainable synthesis of this compound. The use of solid-supported catalysts that can be easily recovered and recycled would also enhance the sustainability of the process.

Table 3: Comparison of Synthetic Strategies for Aromatic Aldehydes based on Green Chemistry Principles

| Strategy | Advantages | Disadvantages |

| Biocatalysis | Mild conditions, high selectivity, aqueous media | Enzyme stability and cost can be a concern |

| Microwave-assisted Synthesis | Rapid reaction times, reduced energy consumption | Specialized equipment required |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety | Initial setup costs can be high |

| Use of Greener Solvents | Reduced environmental impact and toxicity | Catalyst and substrate solubility can be challenging |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Methoxy 3 Trifluoromethyl Benzaldehyde

Mechanistic Pathways of Aldehyde Functional Group Transformations

The aldehyde functional group is a primary site of reactivity in 4-Methoxy-3-(trifluoromethyl)benzaldehyde. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The presence of the adjacent trifluoromethyl group, a powerful electron-withdrawing group, significantly enhances this electrophilicity, making the aldehyde more reactive towards nucleophilic addition than unsubstituted benzaldehyde (B42025).

Common transformations involving the aldehyde group include:

Nucleophilic Addition: This is a fundamental reaction class for aldehydes. The mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the final addition product. For instance, in a Grignard reaction, an organomagnesium halide (R-MgX) adds to the carbonyl, forming a secondary alcohol upon workup.

Reduction: The aldehyde can be reduced to a primary alcohol, (4-methoxy-3-(trifluoromethyl)phenyl)methanol. This is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming the tetrahedral alkoxide intermediate, which is then protonated.

Oxidation: Oxidation of the aldehyde group yields 4-methoxy-3-(trifluoromethyl)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent. The mechanism varies with the oxidant but generally involves the addition of an oxygen atom to the carbonyl carbon.

Wittig Reaction: This reaction converts the aldehyde into an alkene. A phosphorus ylide (a Wittig reagent) attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to form a four-membered oxaphosphetane ring. The decomposition of this intermediate yields the alkene and triphenylphosphine (B44618) oxide. The geometry of the resulting alkene (E/Z) depends on the nature of the ylide.

The enhanced reactivity due to the -CF3 group facilitates these transformations, often allowing them to proceed under milder conditions compared to less activated benzaldehydes.

Aromatic Ring Functionalization via Electrophilic and Nucleophilic Processes

Functionalization of the aromatic ring is heavily influenced by the directing effects of the existing methoxy (B1213986) and trifluoromethyl substituents.

Electrophilic Aromatic Substitution (S_EAr): In these reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation), the directing effects of the two substituents are in opposition.

The methoxy group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring via resonance.

The trifluoromethyl group is a strongly deactivating, meta-director due to its powerful inductive electron withdrawal. viu.camdpi.com

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -OCH₃ | Electron-Donating (Resonance) | Activating | ortho, para |

| -CF₃ | Electron-Withdrawing (Inductive) | Deactivating | meta |

| Combined Effect | Competing | Overall Deactivated (vs. Anisole) | Favors C2 Position |

Nucleophilic Aromatic Substitution (S_NAr): These reactions are rare unless a suitable leaving group is present on the ring and are facilitated by strong electron-withdrawing groups. libretexts.org While this compound does not possess a typical leaving group like a halide, the principle dictates that if such a derivative were used (e.g., 2-chloro-4-methoxy-3-(trifluoromethyl)benzaldehyde), the trifluoromethyl group would strongly activate the ring towards nucleophilic attack, stabilizing the negative charge in the Meisenheimer intermediate. libretexts.orgnih.gov

Detailed Kinetic and Thermodynamic Investigations of Reactions Involving this compound

In electrophilic aromatic substitution, the rate-limiting step is typically the formation of the resonance-stabilized carbocation intermediate (the sigma complex). The stability of this intermediate determines the activation energy and thus the reaction rate. The electron-donating methoxy group helps stabilize this positive charge, while the electron-withdrawing trifluoromethyl group destabilizes it. The net effect on the reaction rate is a balance of these opposing influences.

The mechanisms of reactions involving this compound proceed through various transient species.

Tetrahedral Intermediates: In nucleophilic additions to the aldehyde, the key intermediate is a tetrahedral alkoxide formed by the initial attack of the nucleophile. The stability of this intermediate is enhanced by the electron-withdrawing -CF3 group, which can stabilize the developing negative charge on the oxygen atom through inductive effects.

Sigma Complex (Arenium Ion): During electrophilic aromatic substitution, the addition of an electrophile to the benzene (B151609) ring forms a positively charged intermediate known as a sigma complex or arenium ion. The charge is delocalized across the ring. The methoxy group at C4 can effectively stabilize this positive charge via resonance, particularly when the attack occurs at the C2 or C6 positions.

Meisenheimer Intermediate: In a hypothetical nucleophilic aromatic substitution reaction involving a derivative with a leaving group, the nucleophile's attack would form a negatively charged Meisenheimer intermediate. nih.gov The strong electron-withdrawing trifluoromethyl group would be crucial for stabilizing this anionic intermediate through resonance and induction, thereby facilitating the reaction. libretexts.org

Quantitative structure-activity relationships (QSAR) correlate structural properties of molecules with their reactivity or biological activity. lkouniv.ac.innih.govnih.gov A key tool in QSAR for aromatic compounds is the Hammett equation, which provides a linear free-energy relationship:

log(k/k₀) = σρ

Here, k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant (which depends only on the substituent and its position), and ρ is the reaction constant (which depends on the reaction type and conditions). wikipedia.org

The substituent constants (σ) quantify the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. utexas.edu The constants for the groups on this compound are critical for predicting its reactivity.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| -OCH₃ | para (to reaction center) | σ_p = -0.27 utexas.edustenutz.eu | Electron-donating (Resonance) |

| -CF₃ | meta (to reaction center) | σ_m = +0.44 stenutz.eu | Electron-withdrawing (Inductive) |

Table data sourced from Stenutz and other sources. utexas.edustenutz.eu

For reactions involving the aromatic ring where a reaction center is developed (e.g., ionization of a benzoic acid derivative), the net electronic effect can be estimated by the sum of the σ constants. The strongly positive σ_m value for the trifluoromethyl group indicates it will significantly slow down reactions where positive charge builds up in the transition state (positive ρ value) and speed up reactions where negative charge builds up (negative ρ value). Conversely, the negative σ_p value for the methoxy group has the opposite effect. wikipedia.orgutexas.edu This analysis allows for quantitative predictions of how this compound will behave in various reactions compared to other substituted benzaldehydes.

Stereochemical Outcomes and Diastereoselective Control in this compound Reactions

The aldehyde group in this compound is prochiral. The carbonyl carbon is sp²-hybridized and planar, meaning a nucleophile can attack from either of two faces (the Re or Si face). In the absence of any chiral influence, the attack is equally likely from either face, resulting in a racemic mixture of the two possible enantiomers if a new stereocenter is formed.

Stereochemical control can be achieved by:

Using a Chiral Nucleophile or Reagent: A chiral reagent will interact differently with the two faces of the aldehyde, leading to a diastereomeric transition state with a lower energy pathway, favoring the formation of one enantiomer over the other.

Employing a Chiral Catalyst: An asymmetric catalyst can create a chiral environment around the aldehyde, directing the incoming nucleophile to one face preferentially. This is a common strategy in modern asymmetric synthesis.

If the attacking nucleophile already contains a stereocenter, the reaction will produce a mixture of diastereomers. The ratio of these diastereomers is determined by steric and electronic interactions in the transition state, which can often be predicted by models such as Cram's rule or the Felkin-Anh model. These models consider the steric bulk of the substituents on the adjacent chiral center to predict the trajectory of the incoming nucleophile, thereby controlling the diastereoselective outcome.

Strategic Applications of 4 Methoxy 3 Trifluoromethyl Benzaldehyde in Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

4-Methoxy-3-(trifluoromethyl)benzaldehyde serves as a valuable precursor for the synthesis of various heterocyclic systems due to the reactivity of its aldehyde functional group. This group readily participates in condensation and cyclization reactions, which are fundamental to the assembly of cyclic structures containing heteroatoms.

Quinolines, Benzotriazoles, and Benzimidazoles

The synthesis of quinolines, a core structure in many pharmaceuticals, can be achieved through several methods involving aromatic aldehydes. The Friedländer synthesis, for instance, involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgeurekaselect.com In this context, this compound can be reacted with a suitable 2-aminoaryl ketone to construct a polysubstituted quinoline (B57606) ring, incorporating its distinct methoxy (B1213986) and trifluoromethyl-substituted phenyl moiety into the final structure. researchgate.netjk-sci.com

Similarly, the construction of the benzimidazole (B57391) ring system frequently involves the condensation of an aromatic aldehyde with o-phenylenediamine. researchgate.netthieme-connect.com The reaction typically proceeds by forming a Schiff base intermediate, which then undergoes oxidative cyclization to yield the 2-substituted benzimidazole. iosrjournals.orgrsc.org this compound is a suitable aldehyde component for this reaction, leading to the formation of 2-[4-Methoxy-3-(trifluoromethyl)phenyl]-1H-benzimidazole. A variety of catalysts and reaction conditions have been developed to facilitate this transformation. rsc.orgijariie.com While benzotriazoles are also significant targets, their synthesis from this specific aldehyde is less direct and often involves precursors like the corresponding aniline (B41778) derivative.

Oxadiazoles and Related Heterocycles

The 1,3,4-oxadiazole (B1194373) moiety is a prevalent feature in medicinal chemistry, and its synthesis often relies on aromatic aldehydes as key starting materials. A primary and widely adopted method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of an aldehyde with an acid hydrazide. eurekaselect.com This two-step, one-pot process begins with the condensation of this compound with a selected acid hydrazide (R-CONHNH2) to form an N-acylhydrazone intermediate. This intermediate is then subjected to oxidative cyclization using a variety of reagents, such as acetic anhydride (B1165640) or phosphorus oxychloride, which act as both oxidizing and dehydrating agents to forge the oxadiazole ring. eurekaselect.com This synthetic strategy allows the 4-methoxy-3-(trifluoromethyl)phenyl group to be installed at one of the positions of the oxadiazole ring, with the other substituent being determined by the choice of the acid hydrazide.

Precursor for Advanced Pharmaceutical Intermediates and Agrochemicals

The unique electronic properties conferred by the trifluoromethyl and methoxy groups make this compound an attractive starting material for the synthesis of biologically active molecules. It serves as a key intermediate in the preparation of compounds targeted for use in both the pharmaceutical and agrochemical sectors.

In the pharmaceutical field, this aldehyde has been utilized in the synthesis of novel compounds for treating neurological disorders. For instance, it is a documented precursor in the preparation of specific piperidine (B6355638) derivatives designed as therapeutic agents.

In agrochemical research, this compound is employed as an intermediate in the creation of potent fungicides. A patent details its use in the synthesis of N-alkoxy-pyrazole-4-carboxamides. In a representative synthesis, the aldehyde is first converted to an oxime, which is then alkylated and subsequently elaborated through a series of reactions, including cycloaddition, to form the final pyrazole-based fungicidal compound.

Table 1: Examples of Bioactive Scaffolds Derived from this compound

| Precursor | Target Compound Class | Application Area |

|---|---|---|

| This compound | Piperidine Derivatives | Pharmaceuticals (Neurological Disorders) |

Utilization in the Construction of Complex Natural Products and Analogues

While this compound is a versatile building block for various synthetic targets, its application in the total synthesis of complex natural products or their analogues is not widely documented in scientific literature. The specific substitution pattern of the aromatic ring may not align with the structural motifs commonly found in naturally occurring molecules.

Development of Novel Materials and Functional Polymers

The strategic placement of functional groups on the this compound ring system makes it a useful monomer for the development of specialized polymers and materials. Its derivatives have been incorporated into the synthesis of novel electro-active polymers intended for use in electro-optical devices.

In a patented application, the aldehyde is used to synthesize stilbene (B7821643) derivatives that are subsequently polymerized. The aldehyde undergoes a condensation reaction (e.g., a Horner-Wadsworth-Emmons or Wittig reaction) to form a carbon-carbon double bond, creating a polymerizable stilbene monomer. The resulting polymers possess specific electronic and optical properties, derived in part from the electron-donating and electron-withdrawing substituents of the original aldehyde, making them suitable for applications in devices that modulate light.

Research on 4 Methoxy 3 Trifluoromethyl Benzaldehyde in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Bioactive Molecules Derived from 4-Methoxy-3-(trifluoromethyl)benzaldehyde

The strategic importance of this compound lies in its utility as a precursor for a range of bioactive compounds. The aldehyde functional group is readily transformed through various chemical reactions, allowing for the construction of diverse molecular scaffolds.

A notable synthetic application is the Claisen-Schmidt condensation reaction, which is used to synthesize novel 3,4-dihydronaphthalen-1(2H)-ones (DHNs). researchgate.netresearchgate.net In this reaction, this compound is reacted with a ketone, such as 7-methoxy-3,4-dihydronaphthalen-1(2H)-one, in the presence of a base like sodium hydroxide (B78521) in methanol, to form a benzylidene-substituted DHN derivative. researchgate.net This process creates an α,β-unsaturated ketone system, which is a common pharmacophore in many biologically active compounds. researchgate.net The resulting molecules, such as (E)-7-fluoro-2-(4-methoxy-3-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one, feature a twisted configuration where the phenyl rings are not coplanar. researchgate.net This non-planar structure may enhance interactions with biological targets. researchgate.net

Table 1: Synthesis of Bioactive Molecules from this compound

| Starting Materials | Reaction Type | Product Class | Potential Application | Reference |

| This compound, 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one | Claisen-Schmidt Condensation | Benzylidene-substituted 3,4-dihydronaphthalen-1(2H)-ones (DHNs) | Anti-neuroinflammatory | researchgate.net |

| 4-Fluoro-2-(trifluoromethyl)benzaldehyde, 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one | Claisen-Schmidt Condensation | Benzylidene-substituted 3,4-dihydronaphthalen-1(2H)-ones (DHNs) | Anti-neuroinflammatory | researchgate.net |

Exploration as an Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) due to the desirable physicochemical properties imparted by its methoxy (B1213986) and trifluoromethyl substituents.

The structural motifs present in this compound are found in molecules with potent biological activities. The closely related aniline (B41778) derivative, 4-Methoxy-3-(trifluoromethyl)aniline, is a known precursor for synthesizing substituted bicyclic heterocycles like quinolines, benzotriazoles, and benzimidazoles. ossila.com These classes of compounds are recognized for their significant antitumor and antiviral activities. ossila.com The presence of the trifluoromethyl group is a common feature in many modern pharmaceuticals, including antiviral agents like Efavirenz, where it plays a crucial role in the molecule's efficacy. mdpi.com The synthesis of such complex molecules often involves multi-step processes where intermediates derived from substituted benzaldehydes are essential. For instance, the antiviral drug Nirmatrelvir is composed of unnatural amino acid residues, highlighting the demand for unique and functionalized building blocks in drug synthesis. nih.gov

Table 2: Related Precursors and Their Therapeutic Applications

| Precursor/Building Block | Resulting Compound Class | Therapeutic Area | Reference |

| 4-Methoxy-3-(trifluoromethyl)aniline | Bicyclic Heterocycles (Quinolines, Benzimidazoles) | Antitumor, Antiviral | ossila.com |

| Trifluoromethyl Ketones | Benzoxazinones | Antiviral (e.g., Efavirenz for HIV) | mdpi.com |

| Bicyclic Proline Analogs | Peptidomimetics | Antiviral (e.g., Nirmatrelvir for SARS-CoV-2) | nih.gov |

| 4'-(Trifluoromethyl)phenylboronic acid | Biphenyl Methanimine Derivatives | Enzyme Inhibition | mdpi.com |

There is growing interest in developing derivatives of this compound for the treatment of neurological disorders. Specifically, the benzylidene-substituted 3,4-dihydronaphthalen-1(2H)-one (DHN) derivatives, synthesized via the Claisen-Schmidt condensation, are being investigated as potential anti-neuroinflammatory drugs. researchgate.netresearchgate.net Neuroinflammation is a key pathological process in many central nervous system (CNS) disorders. The design of these novel DHN derivatives aims to leverage their anti-inflammatory properties for therapeutic benefit in such conditions. researchgate.net

The structural features of this compound make it an attractive scaffold for designing inhibitors of specific enzymes and receptors. Phosphodiesterase 10A (PDE10A) inhibitors, for example, are being explored as potential antipsychotic drugs. nih.gov Many potent PDE10A inhibitors feature substituted aromatic rings. The combination of a methoxy group, which can act as a hydrogen bond acceptor, and a lipophilic trifluoromethyl group on the benzaldehyde (B42025) core provides a foundation for developing ligands with high affinity and selectivity for enzyme binding pockets. By modifying the aldehyde group, this core can be elaborated into more complex structures designed to interact with specific residues within the active site of targets like PDE10A. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogues

Understanding the relationship between molecular structure and biological activity (SAR) is fundamental to drug design. For analogues related to this compound, the nature and position of substituents on the phenyl ring significantly influence their pharmacological profiles.

In studies of phenethylamine (B48288) and amphetamine derivatives, modifications to the 4-alkoxy group have been shown to modulate binding affinity and functional activity at serotonin (B10506) receptors. frontiersin.orgnih.gov For instance, extending the length of the 4-alkoxy chain generally increases binding affinities at 5-HT2A and 5-HT2C receptors. frontiersin.orgnih.gov Furthermore, the introduction of fluorine atoms into this alkoxy substituent, such as a trifluoroethyl group, can enhance binding affinity and increase activation potency at both 5-HT2A and 5-HT2B receptors. nih.govfrontiersin.org This highlights the critical role of the trifluoromethyl group in modulating ligand-receptor interactions.

Structure-property relationship (SPR) studies also reveal important insights. For example, in a series of 3-(4-(tert-butyl)phenyl)propanal derivatives, α-methylation was found to abolish a genotoxic signal observed in the unsubstituted version. acs.orgacs.org This demonstrates that strategic placement of substituents can improve the safety profile of a molecule by introducing steric bulk that mitigates off-target reactivity without compromising the desired therapeutic function. acs.orgacs.org

Table 3: SAR of this compound Analogues

| Structural Modification | Effect on Biological Activity | Target | Reference |

| Extension of 4-alkoxy chain | Increased binding affinity | 5-HT2A and 5-HT2C Receptors | frontiersin.orgnih.gov |

| Introduction of fluorinated 4-alkoxy substituents | Increased binding affinity and activation potency | 5-HT2A and 5-HT2B Receptors | nih.govfrontiersin.org |

| Presence of hydroxyl and methoxy groups | Potent and selective inhibition | 12-Lipoxygenase | nih.gov |

| α-Methylation of aldehyde derivatives | Abolished genotoxicity while retaining bioactivity | DNA (off-target) | acs.orgacs.org |

Ligand Design and Receptor Interactions

The design of ligands based on the this compound scaffold targets specific interactions with protein receptors. The electronic properties of the methoxy and trifluoromethyl groups are key determinants of these interactions.

Studies on a wide range of phenethylamine derivatives, which share the substituted phenyl ring, provide detailed information on receptor binding profiles. These compounds typically bind with moderate to high affinity to serotonin 5-HT2A receptors, often showing a preference for 5-HT2A over 5-HT1A and 5-HT2C receptors. frontiersin.org For example, 2,5-dimethoxy-4-alkoxy substituted phenethylamines display binding affinities (Ki) for the 5-HT2A receptor in the range of 8–1700 nM. frontiersin.org The trifluorinated derivative 1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane showed notable binding. frontiersin.org

The conformation of the ligand is also crucial. In the case of the benzylidene-substituted DHNs, the phenyl rings are twisted relative to each other, creating a non-planar structure. researchgate.net This three-dimensional shape can be more complementary to the topography of a receptor's binding site, potentially leading to increased potency and selectivity. researchgate.net

Table 4: Receptor Interaction Profile of Related Phenylalkylamine Derivatives

| Compound Class | Receptor Target | Binding Affinity (Ki) | Functional Activity (EC50) | Reference |

| 2,5-Dimethoxy-4-alkoxy Phenethylamines | 5-HT2A | 8–1700 nM | - | frontiersin.org |

| 2,5-Dimethoxy-4-alkoxy Amphetamines | 5-HT2A | 61–980 nM | 2–990 nM | frontiersin.org |

| Fluorinated Phenethylamines (Scalines) | 5-HT2B | - | 88–210 nM | frontiersin.org |

| Phenethylamine Derivatives | Adrenergic α2A | 1200–3700 nM | - | frontiersin.org |

Comprehensive Spectroscopic and Computational Characterization of 4 Methoxy 3 Trifluoromethyl Benzaldehyde

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H, ¹³C, ¹⁹F, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-Methoxy-3-(trifluoromethyl)benzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environment.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton ortho to the aldehyde group is expected to be the most deshielded. The methoxy (B1213986) group protons would appear as a sharp singlet, typically in the range of 3.9-4.0 ppm. The aldehyde proton signal would be a singlet found significantly downfield, usually above 9.5 ppm.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the aldehyde group is highly deshielded and appears around 190 ppm. The aromatic carbons show distinct signals, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde and trifluoromethyl groups. The carbon of the trifluoromethyl group is split into a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For the -CF₃ group in this molecule, a single sharp signal is expected, as the three fluorine atoms are chemically equivalent. rsc.orgbeilstein-journals.org

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm Note: These are typical predicted values. Actual experimental values may vary based on solvent and experimental conditions.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | ~9.9 | Singlet |

| ¹H | Aromatic (H-2) | ~8.1 | Singlet |

| ¹H | Aromatic (H-6) | ~8.0 | Doublet |

| ¹H | Aromatic (H-5) | ~7.2 | Doublet |

| ¹H | Methoxy (-OCH₃) | ~3.9 | Singlet |

| ¹³C | Aldehyde (C=O) | ~191 | Singlet |

| ¹³C | Aromatic (C-4) | ~163 | Singlet |

| ¹³C | Aromatic (C-1) | ~135 | Singlet |

| ¹³C | Aromatic (C-6) | ~131 | Singlet |

| ¹³C | Aromatic (C-2) | ~129 | Singlet |

| ¹³C | Aromatic (C-5) | ~113 | Singlet |

| ¹³C | Aromatic (C-3) | ~123 | Quartet |

| ¹³C | Trifluoromethyl (-CF₃) | ~124 | Quartet |

| ¹³C | Methoxy (-OCH₃) | ~56 | Singlet |

Vibrational Spectroscopic Investigations (FT-IR, FT-Raman) for Molecular Structure and Bonding

FT-IR Spectroscopy: The FT-IR spectrum is dominated by strong absorption bands corresponding to specific functional groups. A prominent feature for this compound is the intense C=O stretching vibration of the aldehyde group, typically observed in the 1680-1710 cm⁻¹ region. nih.gov Other key absorptions include the C-H stretching of the aromatic ring and aldehyde group (around 3100-2700 cm⁻¹), C-O stretching of the methoxy group (around 1250 cm⁻¹), and strong bands corresponding to the C-F stretching vibrations of the trifluoromethyl group (typically in the 1300-1100 cm⁻¹ range). researchgate.netresearchgate.net

FT-Raman Spectroscopy: The FT-Raman spectrum complements the FT-IR data. Aromatic ring vibrations, particularly the C=C stretching modes, often give rise to strong signals in the Raman spectrum, typically around 1600 cm⁻¹. nih.gov

Interactive Data Table: Key Vibrational Modes and Expected Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100-3000 | 3100-3000 |

| C-H Stretch | Aldehyde | 2900-2700 | 2900-2700 |

| C=O Stretch | Aldehyde | 1710-1680 | 1710-1680 |

| C=C Stretch | Aromatic | 1610-1580 | 1610-1580 |

| C-F Stretch | Trifluoromethyl | 1300-1100 | 1300-1100 |

Electronic Absorption and Emission Spectroscopy (UV-Vis) Studies

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* transitions associated with the benzaldehyde (B42025) chromophore. The presence of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group modifies the energy levels of the molecular orbitals. Typically, substituted benzaldehydes exhibit a strong absorption band (π→π* transition) below 280 nm and a weaker, longer-wavelength band (n→π* transition) around 320-350 nm. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides significant insight into its likely solid-state arrangement.

The crystal structure of a related compound, 4-Methoxy-3-(methoxymethyl)benzaldehyde, has been determined. nih.gov It crystallizes in the monoclinic space group P2₁/c. nih.gov This information suggests that the target compound may adopt a similar packing motif, governed by the need to efficiently arrange the substituted phenyl rings in the solid state.

Interactive Data Table: Crystal Data for the Analogous Compound 4-Methoxy-3-(methoxymethyl)benzaldehyde nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8100 (16) |

| b (Å) | 8.3970 (17) |

| c (Å) | 14.510 (3) |

| β (°) | 98.01 (3) |

| Volume (ų) | 942.3 (3) |

The supramolecular assembly in the solid state is directed by a network of weak intermolecular interactions. For this compound, key interactions would include C-H···O hydrogen bonds involving the aldehyde oxygen and methoxy oxygen as acceptors. The trifluoromethyl group can also participate in C-H···F interactions.

Quantum Chemical Computations and Molecular Modeling (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical computations, particularly Density Functional Theory (DFT), are powerful tools for modeling the geometric, electronic, and spectroscopic properties of molecules. researchgate.netresearchgate.net Using methods like B3LYP with basis sets such as 6-311++G(d,p), researchers can calculate optimized molecular geometries, vibrational frequencies, and NMR chemical shifts that show good agreement with experimental data. nih.govnih.gov

These calculations can confirm the planarity of the benzaldehyde core and determine the rotational barriers of the methoxy and aldehyde groups. DFT is also used to analyze the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and the electronic absorption properties of the molecule. nih.gov Time-Dependent DFT (TD-DFT) can be employed to simulate the UV-Vis spectrum, predicting the energies and oscillator strengths of electronic transitions, which can then be compared to experimental results. researchgate.net

Optimized Geometries and Conformational Analysis

Computational studies are essential for determining the most stable three-dimensional arrangement of a molecule. The optimized geometry of this compound is influenced by the electronic and steric effects of its substituent groups: the electron-donating methoxy group, the strongly electron-withdrawing trifluoromethyl group, and the aldehyde group.

Conformational analysis, often performed through Density Functional Theory (DFT) calculations, involves rotating the flexible bonds—primarily the C-O bond of the methoxy group and the C-C bond of the aldehyde group—to map the potential energy surface and identify the lowest-energy conformers. figshare.comacs.org For many benzaldehyde derivatives, the planarity of the aldehyde group with the benzene ring is a key feature, as it allows for stabilizing conjugation. However, steric hindrance from adjacent substituents can force this group out of the plane.

In a crystal structure of a derivative, E-7-fluoro-2-(4-methoxy-3-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one, the this compound moiety is significantly twisted, with a dihedral angle of approximately 62° between its benzene ring and the adjacent aromatic system. researchgate.netresearchgate.net This indicates that in certain molecular environments, significant deviation from planarity is possible. For the related compound 4-Methoxy-3-(trifluoromethyl)aniline, the methoxy group is inclined at a slight angle of 8.7° relative to the benzene ring plane. nih.gov

The precise bond lengths and angles define the molecule's structure. While a crystal structure for the isolated compound is not available, data from the aforementioned derivative provides insight into the geometry of the 4-methoxy-3-(trifluoromethyl)phenyl group.

Table 1: Selected Geometric Parameters of the 4-Methoxy-3-(trifluoromethyl)phenyl Moiety (from a derivative crystal structure) Note: This data is from a larger molecule containing the specified moiety and may vary slightly in the isolated compound. researchgate.net

| Parameter | Value |

|---|---|

| C-C (aromatic) | ~1.39 Å |

| C-O (methoxy) | ~1.36 Å |

| O-CH3 (methoxy) | ~1.42 Å |

| C-C (ring to CF3) | ~1.51 Å |

| C-F (trifluoromethyl) | ~1.34 Å |

| C-C=O (aldehyde) | ~1.48 Å |

| C=O (aldehyde) | ~1.22 Å |

| C-O-C (angle) | ~117° |

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap indicates high stability and low reactivity. These energies are used to calculate various global reactivity descriptors that quantify the molecule's electronic behavior. researchgate.net

Table 2: Global Reactivity Descriptors Derived from HOMO and LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of reactivity; the inverse of hardness. |

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the methoxy group, while the LUMO would be concentrated on the electron-withdrawing aldehyde and trifluoromethyl groups. The energy gap would reflect the combined electronic influence of these substituents.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. figshare.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method allows for the quantitative evaluation of hyperconjugative interactions, which are stabilizing effects caused by the overlap of an occupied orbital with a nearby unoccupied orbital.

The stability of the molecule arises from these charge delocalization events, which are quantified by the second-order perturbation energy, E(2). figshare.com A higher E(2) value indicates a stronger interaction. For this compound, significant hyperconjugative interactions would be expected between:

The lone pair orbitals (n) of the methoxy and carbonyl oxygen atoms.

The π-bonding orbitals (π) of the aromatic ring.

The corresponding π*-antibonding orbitals of the ring and carbonyl group.

Molecular Electrostatic Potential (MEP) Mapping and Fukui Function Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are susceptible to nucleophilic attack.

Green regions represent areas of neutral potential. researchgate.net

For this compound, the MEP map would show a strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Positive potential (blue) would likely be found around the hydrogen atom of the aldehyde group and potentially near the electron-deficient trifluoromethyl group. manipal.edu

Fukui function analysis provides a more quantitative measure of a molecule's reactivity at specific atomic sites. It calculates the change in electron density at a particular point when an electron is added to or removed from the system. This helps to identify the most likely sites for nucleophilic and electrophilic attack with greater precision than MEP mapping alone.

Energy Frameworks and Interaction Energy Analysis

In the solid state, molecules are held together by a network of intermolecular forces. Energy framework analysis is a computational method used to visualize and quantify these interactions within a crystal lattice. physchemres.org This analysis calculates the pairwise interaction energies between a central molecule and its neighbors, separating them into electrostatic, dispersion, polarization, and repulsion components.

For this compound, the crystal packing would be driven by a combination of interactions:

Hydrogen Bonds: Weak C-H···O and C-H···F hydrogen bonds are likely to be significant. nih.gov

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Dipole-Dipole Interactions: Arising from the polar aldehyde and trifluoromethyl groups.

By visualizing these interaction energies as frameworks, it is possible to identify the dominant forces responsible for the crystal's supramolecular architecture. For instance, studies on similar molecules often show that dispersion forces are the most significant contributor to the total interaction energy.

Molecular Dynamics and Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. The simulation calculates a binding affinity or docking score, which estimates the strength of the ligand-receptor interaction.

Benzaldehyde derivatives are known to exhibit a range of biological activities and have been studied as inhibitors for various enzymes. researchgate.netresearchgate.net Molecular docking simulations of this compound against relevant biological targets could reveal key interactions, such as hydrogen bonds with amino acid residues like serine or arginine, and hydrophobic interactions within the binding pocket. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions, thus validating the docking results.

Advanced Hyphenated Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a mixture. In GC, the sample is vaporized and passed through a column that separates the components based on their boiling points and interactions with the column's stationary phase. Each component elutes at a specific retention time. The separated components then enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge (m/z) ratio.

The mass spectrum of this compound (molar mass: 204.15 g/mol ) would show a molecular ion peak [M]⁺ at m/z 204. sigmaaldrich.com The fragmentation pattern is characteristic of the molecule's structure. Based on the fragmentation of similar aromatic aldehydes, a plausible pathway would involve the initial loss of a hydrogen radical, a methyl radical, or the entire aldehyde group. nist.govresearchgate.netnist.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity | Description |

|---|---|---|

| 204 | [C₉H₇F₃O₂]⁺ | Molecular Ion [M]⁺ |

| 203 | [C₉H₆F₃O₂]⁺ | Loss of H radical [M-H]⁺ |

| 189 | [C₈H₄F₃O₂]⁺ | Loss of CH₃ radical [M-CH₃]⁺ |

| 175 | [C₈H₇F₃O]⁺ | Loss of CHO radical [M-CHO]⁺ |

This fragmentation data, combined with the retention time from the gas chromatogram, provides an unambiguous identification of the compound.

Future Prospects and Emerging Research Frontiers for 4 Methoxy 3 Trifluoromethyl Benzaldehyde

Development of Highly Efficient and Selective Synthetic Routes

The future of 4-Methoxy-3-(trifluoromethyl)benzaldehyde synthesis lies in the development of methodologies that are not only high-yielding but also adhere to the principles of green chemistry. Current research focuses on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents.

Key areas of development include:

Catalytic Systems: Novel catalysts are being explored to improve the efficiency and selectivity of the formylation and trifluoromethylation steps. This includes the use of transition-metal catalysts for cross-coupling reactions and organocatalysts for milder reaction conditions.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation. The application of flow chemistry to the synthesis of this compound could lead to more scalable and cost-effective production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalytic routes to this compound could offer unparalleled selectivity and environmental compatibility.

| Synthetic Strategy | Potential Advantages |

| Advanced Catalysis | Higher yields, improved selectivity, milder reaction conditions. |

| Flow Chemistry | Enhanced safety, scalability, automation, and process control. |

| Biocatalysis | High selectivity, environmentally friendly, use of renewable resources. |

Expansion into Unexplored Therapeutic and Agrochemical Domains

The trifluoromethyl group is a key pharmacophore that can significantly enhance the biological activity of a molecule. nih.gov While this compound is already utilized in the synthesis of some pharmaceuticals and agrochemicals, a vast chemical space remains to be explored. chemimpex.com

Future research will likely focus on:

Novel Scaffolds: Using this compound as a starting material to create entirely new classes of bioactive compounds. This could involve multi-component reactions or diversity-oriented synthesis to rapidly generate libraries of structurally complex molecules.

Target-Based Design: Leveraging our growing understanding of biological targets to design derivatives of this compound that exhibit high potency and selectivity for specific enzymes or receptors implicated in disease or pest control. For instance, derivatives of benzyloxybenzaldehyde have been investigated as selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers. mdpi.comnih.gov

Repurposing and Analogue Development: Systematically modifying existing drugs or agrochemicals by incorporating the 4-methoxy-3-(trifluoromethyl)phenyl moiety to improve their efficacy, pharmacokinetic profiles, or to overcome resistance mechanisms. The trifluoromethyl group is known to enhance properties like metabolic stability and binding selectivity. nih.gov

Integration with Artificial Intelligence and Machine Learning for Compound Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the way new molecules are designed and optimized. premierscience.com Machine learning (ML) algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new drug and agrochemical candidates. ijcrt.orggithub.io

In the context of this compound, AI and ML can be applied to:

Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity and properties of novel derivatives before they are synthesized. acs.org This can significantly reduce the time and cost associated with experimental screening.

De Novo Design: Employ generative models to design novel molecules based on the this compound scaffold that are optimized for specific biological targets. ijcrt.org These models can learn the underlying rules of chemical structure and bioactivity to propose innovative and effective compounds.

Virtual Screening: Screen large virtual libraries of compounds derived from this compound against biological targets of interest using docking simulations and other computational methods. nih.gov This allows for the rapid identification of the most promising candidates for further experimental investigation. A multimodal deep learning model, F-CPI, has been developed to predict changes in bioactivity resulting from fluorine substitution. nih.gov

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling (QSAR) | Algorithms trained on existing data to predict the properties of new molecules. | Accelerates the identification of promising candidates and reduces reliance on extensive experimental screening. |

| De Novo Design | Generative models create novel molecular structures with desired properties. | Enables the exploration of new chemical space and the design of highly optimized compounds. |

| Virtual Screening | Computationally screens large libraries of virtual compounds against biological targets. | Rapidly identifies potential hits for further development, saving time and resources. |

Advanced Characterization Techniques for Complex Biological Systems

Understanding how derivatives of this compound interact with their biological targets at a molecular level is crucial for rational drug and agrochemical design. Advanced analytical techniques are providing unprecedented insights into these complex interactions.

Emerging frontiers in this area include:

Cryogenic Electron Microscopy (Cryo-EM): This powerful technique allows for the high-resolution structural determination of protein-ligand complexes in their near-native state. Cryo-EM can be used to visualize how compounds derived from this compound bind to their target proteins, providing a detailed roadmap for structure-based design.

Advanced Mass Spectrometry (MS): Techniques such as native mass spectrometry and hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide valuable information on protein-ligand binding, conformational changes, and the composition of complex biological assemblies.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a particularly powerful tool for studying fluorinated compounds. nih.gov It can be used to probe the local environment of the trifluoromethyl group upon binding to a biological target, providing insights into binding kinetics and thermodynamics. nih.gov

These advanced techniques, often used in combination, will be instrumental in elucidating the mechanism of action of new bioactive compounds derived from this compound, thereby facilitating the development of next-generation therapeutics and agrochemicals. jelsciences.comjelsciences.com

Q & A

Basic: How is 4-Methoxy-3-(trifluoromethyl)benzaldehyde synthesized, and what analytical methods confirm its purity and structure?

Methodological Answer:

The compound is synthesized via palladium-catalyzed cross-coupling. A representative protocol involves:

Reacting aryl iodide with trifluoromethyl precursors in toluene under argon.

Using Fe₃O₄SiO₂-Pd(OAc)₂ as a catalyst and Et₃N as a base at 80°C for 12 hours .

Table 1. Synthesis Parameters :

| Component | Quantity/Concentration | Role |

|---|---|---|

| Iodine (I₂) | 0.4 mmol | Oxidizing agent |

| Fe₃O₄SiO₂-Pd(OAc)₂ | 0.02 mmol | Catalyst |

| Et₃N | 2.0 mmol | Base |

Characterization:

- X-ray crystallography : Resolves molecular geometry (R factor = 0.063) .

- NMR : Aldehyde proton at δ 9.8–10.2 ppm; CF₃ coupling in ¹⁹F NMR .

- IR : C=O stretch (~1700 cm⁻¹), methoxy C-O (~1250 cm⁻¹) .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Determines bond lengths (mean C–C = 0.005 Å) and torsion angles .

- ¹H/¹³C/¹⁹F NMR : Assigns substituent positions (e.g., methoxy at δ 3.8–4.0 ppm) .

- Mass spectrometry : Exact mass = 220.0388 (C₉H₇F₃O₂) .

Advanced: How does the trifluoromethyl group influence reactivity in nucleophilic additions?

Methodological Answer:

The -CF₃ group:

- Electron-withdrawing effect : Reduces electron density at the aldehyde, increasing electrophilicity .

- Steric hindrance : Limits access to bulky nucleophiles (e.g., Grignard reagents).

- Strategies : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .

Advanced: What strategies mitigate crystallization challenges for derivatives?

Methodological Answer:

- Recrystallization : Use mixed solvents (e.g., ethanol/water) for slow crystal growth .

- SHELX refinement : Optimize hydrogen bonding parameters (e.g., SHELXL’s HKLF5 command) .

- Temperature control : Crystallize at 293 K to reduce thermal motion .

Advanced: How to resolve contradictory reaction yield data in cross-coupling?

Methodological Answer:

- Parameter optimization : Vary catalyst loading (0.01–0.05 mmol) and reaction time (6–24 hrs) .

- Byproduct analysis : Use GC-MS to identify side products (e.g., dehalogenated intermediates).

- Kinetic studies : Monitor reaction progress via in situ IR to identify rate-limiting steps .

Basic: What safety precautions are essential during handling?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods due to volatile aldehydes.

- First aid : Flush eyes/skin with water for 15 minutes; consult a physician .

Advanced: What computational methods predict electronic properties?

Methodological Answer:

- DFT studies : Calculate HOMO/LUMO energies (e.g., B3LYP/6-31G* basis set) .

- Molecular docking : Simulate interactions with biological targets (e.g., DDR kinases) .

- Solvent effects : Use COSMO-RS to model solubility in polar solvents .

Advanced: How to optimize asymmetric synthesis conditions?

Methodological Answer:

- Chiral catalysts : Employ (R)-BINAP-Pd complexes for enantioselective additions .

- Kinetic resolution : Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) .

- Temperature : Reactions at −20°C improve enantiomeric excess .

Advanced: How does the methoxy group affect electrophilic substitution?

Methodological Answer:

- Regioselectivity : Methoxy directs substitutions to ortho/para positions via resonance .

- Competition with -CF₃ : Para-substitution dominates due to steric hindrance from -CF₃ .

- Halogenation : Use NBS in CCl₄ for selective bromination at the methoxy-adjacent position .

Basic: What are solubility properties, and how do they impact reactions?

Methodological Answer:

Table 2. Solubility Profile :

| Solvent | Solubility (mg/mL) | Application |

|---|---|---|

| Toluene | 50–60 | Coupling reactions |

| DMSO | >100 | Biological assays |

| Ethanol | 30–40 | Recrystallization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.